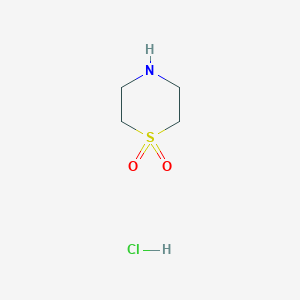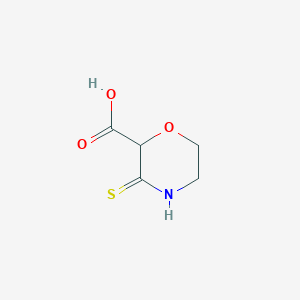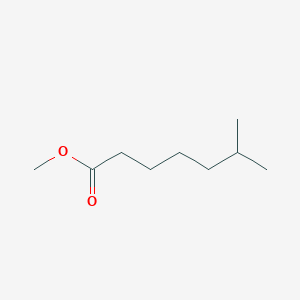
Methyl 6-methylheptanoate
Übersicht
Beschreibung
Methyl 6-methylheptanoate is an organic compound that belongs to the family of esters. It is a clear, colorless liquid with a fruity odor. This compound is widely used in the field of scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of Methyl 6-methylheptanoate is not well understood. However, it is believed that this compound interacts with certain receptors in the brain to produce its effects.
Biochemische Und Physiologische Effekte
Methyl 6-methylheptanoate has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can help to prevent cell damage caused by free radicals. In addition, Methyl 6-methylheptanoate has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 6-methylheptanoate in lab experiments is that it is relatively easy to synthesize. In addition, it has a unique fruity odor, which can make it easy to detect in experiments. However, one limitation of using Methyl 6-methylheptanoate is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many future directions for the scientific research of Methyl 6-methylheptanoate. One direction is to further investigate its mechanism of action and how it interacts with certain receptors in the brain. Another direction is to explore its potential as an antioxidant and anti-inflammatory agent in the treatment of various diseases. Additionally, Methyl 6-methylheptanoate could be used as a starting material to create other organic compounds with unique properties.
Conclusion
In conclusion, Methyl 6-methylheptanoate is a unique organic compound that has various scientific research applications. It can be synthesized by the esterification of 6-methylheptanoic acid with methanol in the presence of a catalyst. Methyl 6-methylheptanoate has been found to have antioxidant and anti-inflammatory properties, but its mechanism of action is not well understood. While there are advantages and limitations to using Methyl 6-methylheptanoate in lab experiments, there are many future directions for its scientific research.
Wissenschaftliche Forschungsanwendungen
Methyl 6-methylheptanoate has various scientific research applications. It is used as a flavoring agent in the food industry due to its fruity odor. It is also used in the fragrance industry to create perfumes and colognes. In addition, Methyl 6-methylheptanoate is used in the field of organic synthesis to create other organic compounds.
Eigenschaften
CAS-Nummer |
2519-37-1 |
|---|---|
Produktname |
Methyl 6-methylheptanoate |
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
methyl 6-methylheptanoate |
InChI |
InChI=1S/C9H18O2/c1-8(2)6-4-5-7-9(10)11-3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
QIYDQYBDGDYJKD-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCC(=O)OC |
Kanonische SMILES |
CC(C)CCCCC(=O)OC |
Andere CAS-Nummern |
90453-99-9 |
Synonyme |
Methyl 6-methylheptanoate; Isocaprylic Acid Methyl Ester |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




















Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

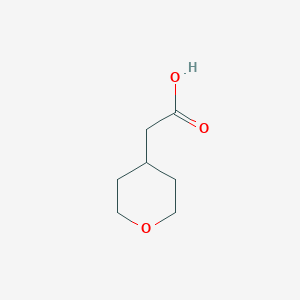
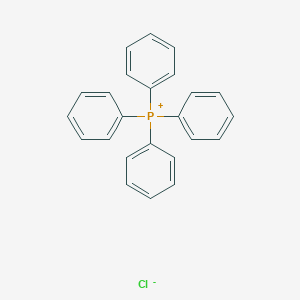
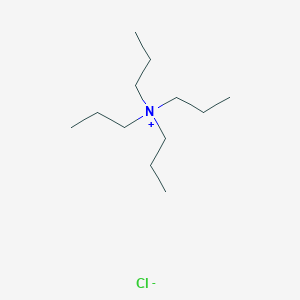
![N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine](/img/structure/B153555.png)
![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)
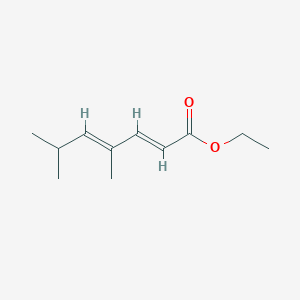
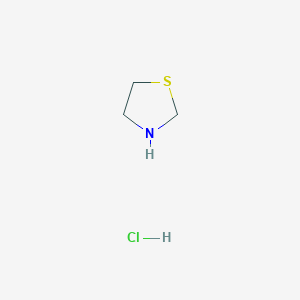
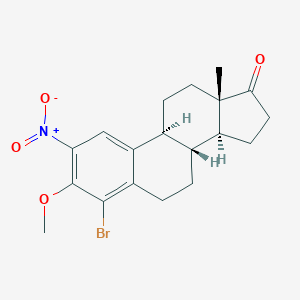
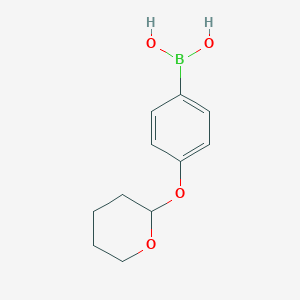
![Thieno[2,3-b]pyrazine](/img/structure/B153567.png)
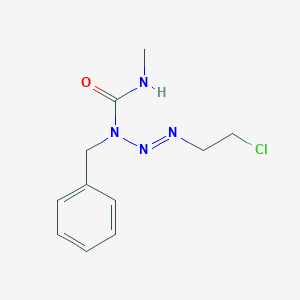
![Thieno[2,3-c]pyridine](/img/structure/B153571.png)
